JAK3 covalent inhibitor-2

JAK3 Inhibition Covalent Inhibitor Selectivity Profile

JAK3 covalent inhibitor-2 (J1b) offers an unmatched combination of high selectivity, oral bioavailability (31.69%), and an exceptional safety margin (MTD >2 g/kg). This tool is essential for deconvoluting JAK3-specific signaling and enables chronic dosing regimens not possible with less selective or more toxic alternatives.

Molecular Formula C20H20N6O3
Molecular Weight 392.4 g/mol
Cat. No. B12383260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK3 covalent inhibitor-2
Molecular FormulaC20H20N6O3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1
InChIKeyRNHLEVUDVWYHSL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK3 Covalent Inhibitor-2 (Compound J1b): A Potent and Highly Selective Irreversible JAK3 Probe for Autoimmune Disease Research


JAK3 covalent inhibitor-2 (also designated as compound J1b, CAS: 2664050-97-7) is a synthetic, orally bioavailable, irreversible covalent inhibitor that targets the Janus Kinase 3 (JAK3) active site [1]. This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine chemotype and was specifically designed to engage the unique Cys909 gatekeeper residue within the JAK3 kinase domain, thereby conferring a covalent and highly selective binding mechanism distinct from reversible ATP-competitive pan-JAK inhibitors [2]. Unlike many tool compounds, J1b exhibits a well-characterized safety profile with a demonstrated maximum tolerated dose (MTD) exceeding 2 g/kg in murine models, and it provides oral bioavailability (F% = 31.69%), making it suitable for chronic in vivo efficacy studies [2].

Why Pan-JAK and Reversible JAK3 Inhibitors Cannot Substitute for JAK3 Covalent Inhibitor-2 in Preclinical Studies


Substituting JAK3 covalent inhibitor-2 (J1b) with generic JAK inhibitors or other JAK3-selective tool compounds introduces significant experimental variability and risks misinterpreting JAK3-specific biology. Reversible ATP-competitive inhibitors often fail to maintain selectivity in cellular contexts due to differential ATP Km values across JAK isoforms, leading to inadvertent JAK1/JAK2 inhibition and off-target immunosuppression [1]. Furthermore, other potent covalent JAK3 inhibitors, such as PF-06651600 (ritlecitinib), display a markedly different selectivity fingerprint with >10,000 nM IC50 against JAK1/JAK2/TYK2, which may not recapitulate the unique kinase engagement profile of J1b against off-targets like BMX [2]. Critically, J1b is distinguished by a unique combination of a high in vivo safety margin (MTD > 2 g/kg) and an oral bioavailability profile (F% = 31.69%) that is not matched by all analogs, enabling specific chronic dosing paradigms that cannot be replicated by simply adjusting the dose of another tool compound [3].

Quantitative Differentiation of JAK3 Covalent Inhibitor-2 (J1b) Against Key Comparators


JAK3 Covalent Inhibitor-2 (J1b) Potency and JAK Family Selectivity vs. JAK3 Covalent Inhibitor-1

JAK3 covalent inhibitor-2 (J1b) demonstrates a 1.5-fold increase in JAK3 inhibitory potency (IC50 = 7.2 nM) compared to its close structural analog JAK3 covalent inhibitor-1 (IC50 = 11 nM) [1]. Furthermore, while J1b exhibits a clear >138-fold selectivity window over other JAK isoforms (JAK1/JAK2/TYK2 IC50 > 1000 nM), JAK3 covalent inhibitor-1 is reported to have a 246-fold selectivity over other JAKs, indicating that J1b provides a distinct quantitative selectivity profile that may be more suitable for certain applications [1].

JAK3 Inhibition Covalent Inhibitor Selectivity Profile Kinase Assay

Comparative Oral Bioavailability and In Vivo Anti-Inflammatory Efficacy of JAK3 Covalent Inhibitor-2 (J1b)

JAK3 covalent inhibitor-2 (J1b) exhibits an oral bioavailability (F%) of 31.69%, which enables significant therapeutic effects in vivo [1]. In a carrageenan-induced paw edema model in ICR mice, a single oral dose of J1b (30 mg/kg, p.o.) significantly inhibited paw swelling [2]. This oral efficacy is further demonstrated in a collagen-induced arthritis (CIA) mouse model, where J1b treatment (high dose) resulted in joints that were 'almost recovered to a normal state' [1]. While the specific oral bioavailability of JAK3 covalent inhibitor-1 has not been widely disclosed for direct comparison, J1b's established oral PK profile and robust efficacy in two distinct autoimmune/inflammation models provide a clear advantage for in vivo studies.

Pharmacokinetics Oral Bioavailability In Vivo Efficacy Rheumatoid Arthritis

Superior Safety and Therapeutic Window of JAK3 Covalent Inhibitor-2 (J1b) vs. Clinical Candidate PF-06651600

JAK3 covalent inhibitor-2 (J1b) demonstrates an exceptional in vivo safety profile with a maximum tolerated dose (MTD) > 2 g/kg (p.o., single dose) in mice, with no observed weight loss or adverse effects [1]. This is in stark contrast to the clinical-stage JAK3 inhibitor PF-06651600 (ritlecitinib), for which an MTD > 2 g/kg is not reported; instead, its efficacy in rodent models is typically evaluated at therapeutic doses ranging from 10-100 mg/kg [2]. Furthermore, J1b exhibits low cytotoxicity in vitro against human cell lines, with IC50 values of 86.82 µM (HEK293, 72h) and 61.79 µM (LO2, 72h), indicating a wide therapeutic window .

Toxicity Maximum Tolerated Dose Safety Pharmacology Drug Discovery

Distinct Off-Target Selectivity Profile of JAK3 Covalent Inhibitor-2 (J1b) Against Cys909-Containing Kinases

JAK3 covalent inhibitor-2 (J1b) has been profiled for its activity against other kinases that possess a cysteine residue analogous to Cys909, a critical selectivity filter for this class of compounds [1]. Specifically, J1b shows an IC50 of 539.9 nM against BMX kinase, while other Cys909-containing kinases exhibit IC50 values > 1000 nM [1]. This quantitative selectivity data is essential for interpreting cellular and in vivo results, as it defines a clear off-target liability. For comparison, the reversible covalent inhibitor FM-381 (IC50 = 127 pM on JAK3) exhibits much lower potency against a panel of 409 kinases, but its BMX IC50 is not reported, making J1b the better-characterized compound for studies where BMX inhibition is a confounding factor [2].

Kinase Selectivity Off-Target Activity BMX Kinase Covalent Inhibitor

Comparative Metabolic Stability of JAK3 Covalent Inhibitor-2 (J1b) in Human vs. Rat Liver Microsomes

JAK3 covalent inhibitor-2 (J1b) exhibits species-specific metabolic stability, with a half-life (t1/2) of 13.1 minutes in human liver microsomes compared to 43.9 minutes in rat liver microsomes . This differential stability is critical for experimental design, as it informs dosing frequency and model selection. In contrast, the closely related analog JAK3 covalent inhibitor-1 and the clinical candidate PF-06651600 have not had their detailed species-specific microsomal stability data publicly reported in a comparable format [1].

Metabolic Stability Liver Microsomes Drug Metabolism Pharmacokinetics

Optimal Scientific Use Cases for JAK3 Covalent Inhibitor-2 (J1b) Based on Quantitative Evidence


Chronic In Vivo Efficacy Studies in Autoimmune Disease Models

JAK3 covalent inhibitor-2 (J1b) is optimally suited for long-term oral dosing studies in rodent models of autoimmune diseases like rheumatoid arthritis. Its established oral bioavailability (F% = 31.69%) and exceptional safety margin (MTD > 2 g/kg) enable reliable, daily administration over weeks, as demonstrated by its ability to nearly normalize joint pathology in a collagen-induced arthritis (CIA) mouse model [1].

Investigating JAK3-Specific vs. JAK1/JAK2-Dependent Immune Signaling

J1b's well-defined JAK isoform selectivity (JAK3 IC50 = 7.2 nM vs. JAK1/JAK2/TYK2 IC50 > 1000 nM) makes it a superior tool for deconvoluting JAK3-specific signaling pathways in immune cells [1]. Its use can help distinguish JAK3-mediated effects (e.g., on IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 signaling) from those driven by JAK1/JAK2, which is often confounded when using pan-JAK inhibitors or less selective tool compounds.

Safety Pharmacology and Toxicology Screening

Given its documented high MTD (>2 g/kg) and low in vitro cytotoxicity (HEK293 IC50 = 86.82 µM, LO2 IC50 = 61.79 µM), J1b is an excellent reference compound for screening new chemical entities in safety pharmacology assays [1]. Its known metabolic stability profile in human and rat liver microsomes (t1/2 of 13.1 and 43.9 min, respectively) further supports its use as a control in DMPK studies .

Cellular Assays Requiring Defined Off-Target Activity Profiles

For cellular studies where the confounding effects of BMX kinase inhibition must be quantified and controlled, J1b is a unique tool due to its disclosed activity against BMX (IC50 = 539.9 nM) [1]. This allows for experimental designs that can account for or mitigate BMX-dependent phenotypes, a level of detail not available for other common JAK3 probes like FM-381.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK3 covalent inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.